molecular formula C18H15N3O4 B5084661 4-[2-(1,3-dioxoisoindol-2-yl)propanoylamino]benzamide

4-[2-(1,3-dioxoisoindol-2-yl)propanoylamino]benzamide

Cat. No.: B5084661
M. Wt: 337.3 g/mol
InChI Key: ZNKCETYGWVOUSK-UHFFFAOYSA-N
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Description

4-[2-(1,3-dioxoisoindol-2-yl)propanoylamino]benzamide is a complex organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features a benzamide core linked to a 1,3-dioxoisoindol-2-yl group through a propanoylamino bridge, making it a subject of interest in organic chemistry and pharmaceutical research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[2-(1,3-dioxoisoindol-2-yl)propanoylamino]benzamide typically involves the reaction of 4-aminobenzamide with 2-(1,3-dioxoisoindol-2-yl)propanoic acid. The reaction is carried out under controlled conditions, often using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve large-scale synthesis using similar coupling reactions, optimized for yield and purity. The process would likely include purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

4-[2-(1,3-dioxoisoindol-2-yl)propanoylamino]benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms, potentially altering its biological activity.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides of the compound, while substitution reactions can produce derivatives with modified functional groups.

Scientific Research Applications

4-[2-(1,3-dioxoisoindol-2-yl)propanoylamino]benzamide has several scientific research applications:

    Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound is used in biochemical assays to investigate enzyme interactions and protein binding.

    Medicine: Research explores its potential as a therapeutic agent, particularly in cancer treatment due to its ability to inhibit specific molecular targets.

    Industry: It finds applications in the development of advanced materials and chemical sensors

Mechanism of Action

The mechanism of action of 4-[2-(1,3-dioxoisoindol-2-yl)propanoylamino]benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Similar Compounds

  • Isopropyl 4-[2-(1,3-dioxoisoindol-2-yl)propanoylamino]benzoate
  • Ethyl 4-[2-(1,3-dioxoisoindol-2-yl)propanoylamino]benzoate
  • 2-((1,3-Dioxoisoindolin-2-yl)oxy)acetic acid
  • 3-(1,3-Dioxoisoindolin-2-yl)propanal

Uniqueness

4-[2-(1,3-dioxoisoindol-2-yl)propanoylamino]benzamide is unique due to its specific structural configuration, which imparts distinct chemical and biological properties. Its ability to form stable amide bonds and interact with various molecular targets makes it a valuable compound in research and potential therapeutic applications.

Properties

IUPAC Name

4-[2-(1,3-dioxoisoindol-2-yl)propanoylamino]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15N3O4/c1-10(16(23)20-12-8-6-11(7-9-12)15(19)22)21-17(24)13-4-2-3-5-14(13)18(21)25/h2-10H,1H3,(H2,19,22)(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZNKCETYGWVOUSK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NC1=CC=C(C=C1)C(=O)N)N2C(=O)C3=CC=CC=C3C2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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